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Lucitanib Kinase Inhibition Profile

The table below summarizes the primary kinase targets of Lucitanib and its half-maximal inhibitory

concentration (IC50) values, which indicate its potency. Lower IC50 values represent stronger inhibition [1]

[2].

Kinase Target Reported IC50 Value (nM) Note

VEGFR1 7nM Also known as FLT1
VEGFR2 25nM Also known as KDR
VEGFR3 10 nM Also known as FLT4
FGFR1 17.5nM

FGFR2 82.5 nM

PDGFRalp 13/8 nM [1]

CSF-1R 5 nM [2]
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Kinase Target Reported IC50 Value (nM) Note

Src

4.9 nM

[1]

Comparative Potency with Other Kinase Inhibitors

This table compares Lucitanib's activity against key targets with other inhibitors in its class, based on data

from a 2022 profiling study [3].

Kinase i FGFR1IC50 FGFR2 IC50 VEGFR2 IC50
- Primary Targets
Inhibitor (nM) (nM) (nM)
Lucitanib VEGFR, FGFR, 17.5[2] 82.5[2] 25 [2]
PDGFR
Erdafitinib FGFR1-4 2.0 2.0 50
Infigratinib FGFR1-3 Information Information Information
missing missing missing
Pemigatinib FGFR1-3 Information Information Information
missing missing missing
Dovitinib FGFR1, VEGFR, Information Information Information
PDGFR missing missing missing
Ponatinib FGFR, Abl, VEGFR Information Information Information
missing missing missing

Key Experimental Protocols

The comparative data relies on standardized experimental methods. Here are details of the key protocols
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¢ Biochemical Kinase Assays: The comparative data for newly approved inhibitors was generated
using a panel of 255 wild-type kinases [3]. Inhibition was measured using mobility shift assays
(MSA) or immobilized metal ion affinity particle (IMAP) assays, with compounds tested at a
concentration of 1 pmol/L and an ATP concentration close to the KM,ATP for each kinase. IC50
values were determined from duplicate 10-point dilution series [3].

Cell Viability Assays: To measure the functional cellular response, inhibitors were profiled on a
panel of 134 cancer cell lines [3]. Cells were treated with a 9-point dilution series of the compound
for 72 hours. Viability was assessed by measuring intracellular ATP content as a proxy for cell
number. IC50 values were calculated by fitting a 4-parameter logistic curve to the viability data [3].
Target Engagement Profiling: A modern, live-cell based method uses NanoBRET technology to
profile a compound's engagement across nearly 200 full-length kinases in a physiologically relevant
cellular context. This protocol uses a single tracer (NanoBRET Tracer K10) at four different
concentrations and is a significant workflow improvement over older multi-tracer systems [4].

Lucitanib's Mechanism of Action

The following diagram illustrates the signaling pathways targeted by Lucitanib and its downstream effects

on cancer cells, based on its kinase inhibition profile [5] [1].
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(caption: Lucitanib mechanism of action diagram.) Lucitanib simultaneously inhibits key receptor tyrosine
kinases (RTKs): it blocks VEGFR to suppress tumor angiogenesis, and directly targets FGFR and PDGFR

on cancer cells to inhibit oncogenic driver signals and cell proliferation [5].

Key Insights from Profiling Data

¢ Dual Anti-Angiogenic and Anti-Tumor Action: Lucitanib's combination of potent VEGFR and
FGFR inhibition is therapeutically advantageous. In FGFR1-amplified lung cancer models, its anti-
tumor efficacy was particularly high, suggesting that simultaneously blocking both the VEGF and FGF
pathways in FGFR-dependent tumors can overcome escape mechanisms seen with pure anti-
angiogenic therapy [5].

¢ Cellular vs. Biochemical Selectivity: Profiling studies highlight that a kinase inhibitor's selectivity in
live-cell contexts can differ from its activity in cell-free biochemical assays [4] [3]. Therefore, data from
cellular viability and target engagement assays are crucial for predicting a drug's biological activity
and potential therapeutic indications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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